molecular formula C9H17NO2 B1276544 1-Isopropylpiperidine-4-carboxylic acid CAS No. 280771-97-3

1-Isopropylpiperidine-4-carboxylic acid

Cat. No. B1276544
CAS RN: 280771-97-3
M. Wt: 171.24 g/mol
InChI Key: QDOQCOOUTPQMKW-UHFFFAOYSA-N
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Description

1-Isopropylpiperidine-4-carboxylic acid, also known as IPCA, is a chemical compound that belongs to the family of piperidine derivatives . It has the molecular formula C9H17NO2 .


Molecular Structure Analysis

The molecular structure of 1-Isopropylpiperidine-4-carboxylic acid includes a six-membered piperidine ring with an isopropyl group at the 1-position and a carboxylic acid group at the 4-position . The InChI code for this compound is 1S/C9H17NO2/c1-7(2)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

1-Isopropylpiperidine-4-carboxylic acid has a molecular weight of 171.24 g/mol . It has a computed XLogP3-AA value of -1.2, indicating its relative hydrophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 171.125928785 g/mol . The topological polar surface area is 40.5 Ų .

Scientific Research Applications

Proteomics Research

1-Isopropylpiperidine-4-carboxylic acid is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions .

Organic Synthesis

This chemical serves as an intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile reagent for creating a variety of organic compounds with potential applications in medicinal chemistry and materials science .

Medicinal Chemistry

In medicinal chemistry, 1-Isopropylpiperidine-4-carboxylic acid can be used to synthesize novel compounds with potential therapeutic properties. It may contribute to the development of new drugs by serving as a precursor for molecules with biological activity .

Cancer Research

The piperidine moiety is often found in molecules with anticancer properties. Derivatives of 1-Isopropylpiperidine-4-carboxylic acid could be synthesized and tested for their ability to inhibit cancer cell growth or metastasis .

Neuropharmacology

Piperidine derivatives are known to have neuropharmacological effects. Research into 1-Isopropylpiperidine-4-carboxylic acid could lead to the discovery of new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, or depression .

Agricultural Chemistry

In agriculture, this compound could be used to create new pesticides or herbicides. Its structural flexibility allows for the development of substances that target specific pests or weeds without harming crops or the environment .

Material Science

1-Isopropylpiperidine-4-carboxylic acid might be used in the synthesis of new polymers or materials with unique properties, such as increased durability or improved thermal stability .

Biochemical Research

As a biochemical tool, it can be used to probe enzyme mechanisms or to study the metabolism of similar compounds in biological systems. This can provide insights into how drugs are metabolized in the body and lead to the development of better pharmaceuticals .

properties

IUPAC Name

1-propan-2-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOQCOOUTPQMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424410
Record name 1-Isopropylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylpiperidine-4-carboxylic acid

CAS RN

280771-97-3
Record name 1-Isopropylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Crude ethyl 1-isopropylpiperidine-4-carboxylate (63.39 g, 318.0 mmol) was dissolved in ethanol (500 mL), and NaOH (25.3 g, 632 mmol) was added. The solution was heated to reflux for 15.75 h at which point it was allowed to cool to 34° C. A solution of ethanolic HCl (220 mL, 2.9 M solution) was added rapidly which caused a mild exotherm and immediate precipitation. The resulting NaCl was filtered using a fritted funnel, and the cloudy filtrate was refiltered through diatomaceous earth. The filtrate was concentrated and dissolved in 50% EtOAc/EtOH (600 mL) and heated on a steam bath. The insoluble material was removed by a filtration through diatomaceous earth, and the resulting filtrate was concentrated to a solid which was dried in a 50° C. vacuum oven to yield 54.09 g of yellow solid (corrected for 0.2 wt % EtOH by 1H-NMR analysis) which is a 99% yield over two steps. No further purification was attempted:
Quantity
63.39 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
25.3 g
Type
reactant
Reaction Step Two
Name
Quantity
220 mL
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

Ethyl 1-(1-methylethyl)-4-piperidine carboxylate (3.6 g, 18 mmol, 1 eq) was combined with barium hydroxide octahydrate (10.4 g, 33 mmol, 1.8 eq) in a mixture of 70 mL of water with 44 mL of ethanol. The mixture was heated at 60° C. for 1.3 h. The reaction mixture was concentrated in vacuo and diluted with 70 mL of water. Ammonium carbonate (6.9 g, 87 mmol, 4.8 eq) was added portionwise and the reaction mixture was stirred at rt overnight. The mixture was filtered through diatomaceous earth, concentrated, and lyophilized to provide 3.1 g (100%) of 1-(1-methylethyl)-4-piperidine carboxylic acid as a white solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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